4-Nitrophthalhydrazide

Description

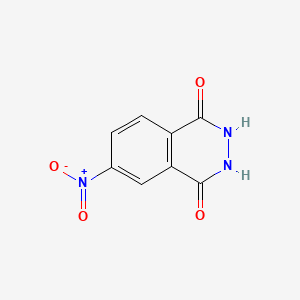

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFIOLKLHNOFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025774 | |

| Record name | 6-Nitrophthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalhydrazide is a light yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3682-19-7 | |

| Record name | 4-NITROPHTHALHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Hydroxy-7-nitro-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrophthalhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Nitrophthalimide:the Most Common Route Involves the Nitration of Commercial Phthalimide Using a Mixture of Fuming Nitric Acid and Concentrated Sulfuric Acid. Cite: 1 the Reaction Temperature is Carefully Controlled, Typically Between 10°c and 15°c, During the Addition of Phthalimide to the Nitrating Mixture. Cite: 1 the Reaction is then Allowed to Proceed Overnight. Cite: 1 Pouring the Reaction Mixture Onto Ice Precipitates the Crude Product, Which is then Washed and Recrystallized from Ethanol to Yield Pure 4 Nitrophthalimide. Cite: 1 Optimized Procedures Have Reported Yields As High As 82.6%. Cite: 3, 7

Table 2: Reported Conditions for the Synthesis of 4-Nitrophthalimide (B147348)

| Nitrating Agent | Reactant | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Fuming HNO₃ / H₂SO₄ | Phthalimide (B116566) | 10-15°C | Overnight | 52-53% | [cite: 1] |

| Fuming HNO₃ / H₂SO₄ | Phthalimide | 10-13°C | Overnight | 60% | [cite: 4] |

Synthesis of 4 Nitrophthalic Acid and 4 Nitrophthalic Anhydride:the Intermediate 4 Nitrophthalimide is Subsequently Converted to 4 Nitrophthalic Acid Via Hydrolysis. This is Typically Achieved by Boiling the Imide in an Aqueous Solution of a Base, Such As Sodium Hydroxide. Cite: 8 the Resulting Solution is then Acidified with Nitric Acid to Precipitate the 4 Nitrophthalic Acid. Cite: 8 This Procedure is Highly Efficient, with Yields Reported to Be in the Range of 96 99%. Cite: 8

To obtain the highly reactive 4-nitrophthalic anhydride (B1165640), the diacid is subjected to dehydration. A common method involves refluxing the 4-nitrophthalic acid with acetic anhydride for several hours. [cite: 2, 10] After the reaction, excess acetic anhydride and the acetic acid byproduct are removed by distillation, yielding the crude anhydride, which can be purified by recrystallization. [cite: 2, 10] This dehydration step is also very high-yielding, often above 90%. [cite: 2, 10]

Final Synthesis of 4 Nitrophthalhydrazide:the Final Step is the Reaction of 4 Nitrophthalic Anhydride with Hydrazine Hydrate. This Condensation Reaction Forms the Stable Six Membered Diacylhydrazine Ring of the Final Product, 4 Nitrophthalhydrazide. the Reaction is Typically Carried out by Heating the Reactants in a Suitable Solvent.

Synthesis of Novel 4-Nitrophthalhydrazide Derivatives

The synthesis of novel derivatives of this compound can be broadly categorized into two main approaches: modifications targeting the phthalazine (B143731) ring system and functionalization of the hydrazide moiety.

The phthalazine ring of this compound is an electron-deficient system due to the presence of the nitro group and the two carbonyl groups. This electronic nature dictates the types of reactions that can be performed on the aromatic portion of the molecule.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to displace other leaving groups on the ring, although direct displacement of the nitro group is challenging.

Reduction of the Nitro Group: The nitro group itself is a key functional handle. It can be reduced to an amino group, which dramatically alters the electronic properties of the ring and opens up a plethora of subsequent derivatization possibilities. The resulting aminophthalhydrazide can be diazotized and converted into a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions. The amino group can also be acylated, alkylated, or used as a nucleophile in condensation reactions.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. For the phthalazine ring system, protocols for the oxygenation of aromatic C-H bonds ortho to the heterocyclic ring have been developed. researcher.life Such strategies could potentially be applied to this compound to introduce hydroxyl groups or other functionalities at specific positions on the benzene (B151609) ring, further diversifying the molecular scaffold.

The two nitrogen atoms of the hydrazide moiety are nucleophilic and can be readily functionalized.

N-Alkylation and N-Acylation: The hydrogen atoms on the hydrazide nitrogens can be substituted through reactions with alkyl halides or acyl chlorides. For instance, the reaction of phthalhydrazide (B32825) with bromopropoxycoumarin derivatives in the presence of cesium carbonate leads to the formation of phthalhydrazide-coumarin hybrids, where the coumarin (B35378) scaffold is linked to a phthalhydrazide nitrogen via a propoxy linker. researchgate.net Similarly, chemoselective N-alkylation of phthalazinone systems can be achieved. nih.govresearchgate.net Acylation of 2-benzyl-2,3-dihydrophthalazine-1,4-dione (B7773571) with 2-(bromomethyl)-benzoyl chloride has also been reported, demonstrating the reactivity of the hydrazide nitrogen towards acylating agents. longdom.org

Condensation Reactions: The hydrazide can participate in condensation reactions with aldehydes and ketones to form hydrazones. These reactions are a common strategy for creating more complex molecules. Phthalhydrazide is known to react with aromatic aldehydes in the presence of a base catalyst.

Cyclization Reactions: The hydrazide moiety is a key component in multicomponent reactions (MCRs) to build fused heterocyclic systems. For example, phthalhydrazide reacts with aldehydes, malononitrile (B47326), and dimedone to synthesize pyrazolophthalazine derivatives. One-pot, four-component reactions involving phthalimide (B116566), hydrazine (B178648) hydrate (B1144303), aromatic aldehydes, and malononitrile can yield 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org

The table below summarizes some synthetic modifications of the hydrazide moiety.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Bromopropoxycoumarin, Cs2CO3 | Coumarin Hybrids | researchgate.net |

| N-Alkylation | Ethyl acrylate (B77674), K2CO3 | Propanoate Derivatives | nih.gov |

| N-Acylation | 4-Methoxybenzoyl chloride, Et3N | Triazolo-phthalazines | jocpr.com |

| Cyclization (MCR) | Aldehydes, Malononitrile, Dimedone | Pyrazolophthalazines |

Exploration of Structurally Related Phthalazinediones

Structurally related analogues of this compound, where the position or nature of the substituent on the aromatic ring is varied, have also been synthesized and studied. A notable isomer is 3-Nitrophthalhydrazide (B1587705) (5-nitro-2,3-dihydrophthalazine-1,4-dione). nih.govchemspider.com The different placement of the nitro group influences the molecule's electronic distribution, which can affect its chemical reactivity and physical properties.

The synthesis of the phthalazinedione core itself is typically achieved through the condensation of a substituted phthalic anhydride (B1165640) or phthalic acid with hydrazine hydrate. For example, 4-nitrophthalimide (B147348), which can be synthesized from the nitration of phthalimide, serves as a precursor for nitrogen-containing heterocycles. chemimpex.comresearchgate.net

Researchers have also created more complex structures based on the phthalazinedione framework. The synthesis of highly functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-diones through one-pot multicomponent reactions highlights the utility of the phthalhydrazide scaffold in building diverse chemical libraries. longdom.org These reactions often proceed with high efficiency, combining multiple starting materials in a single step to generate significant molecular complexity. researchgate.net

Synthetic Routes to Bioactive Phthalhydrazide Analogues

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. chemimpex.comresearchgate.netjocpr.com Consequently, significant effort has been dedicated to developing synthetic routes to bioactive phthalhydrazide analogues.

Molecular Hybridization: This strategy involves combining the phthalhydrazide scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. Examples include:

Phthalhydrazide-Coumarin Hybrids: Synthesized for their potential biological activities, which were evaluated using in silico methods like molecular docking. researchgate.net

Phthalazine-Glycine Hydrazide Hybrids: Designed as part of a series of compounds screened for antioxidant activity. researchgate.net

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are a powerful tool for generating libraries of structurally diverse compounds for biological screening. The reaction of phthalhydrazide, aromatic aldehydes, and malononitrile is a common MCR for producing pyrazolophthalazine derivatives, which have shown potential pharmacological activities.

Targeted Synthesis: In this approach, derivatives are rationally designed and synthesized to interact with a specific biological target. For instance, a series of phthalazine derivatives were prepared from 4-benzylphthalazin-1(2H)-one and evaluated for their cytotoxic effects against HCT-116 cancer cells, with some compounds showing potent activity through the inhibition of the VEGFR2 enzyme. nih.gov

The following table presents examples of bioactive phthalhydrazide analogues and their reported activities.

| Analogue Type | Synthetic Strategy | Reported Biological Activity | Reference |

| Pyrazolophthalazines | Multicomponent Reaction | Potential Pharmacological Activities | |

| Phthalazine-based Peptides/Hydrazones | Targeted Synthesis, Hydrazinolysis | Cytotoxicity, VEGFR2 Inhibition | nih.gov |

| Phthalhydrazide-Coumarin Hybrids | Molecular Hybridization | Predicted Serotonin 2A Receptor Activity | researchgate.net |

| Triazolo-phthalazines | Cyclization | GABA-A Receptor Ligands | jocpr.com |

Comparative Reactivity Studies of this compound and its Derivatives

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the nitro group, which distinguishes it from unsubstituted phthalhydrazide and other derivatives with electron-donating or weakly withdrawing groups.

Aromatic Ring Reactivity: Compared to unsubstituted phthalhydrazide, the benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present. Reduction of the nitro group to an amine (forming 4-aminophthalhydrazide) reverses this reactivity, making the ring electron-rich and highly susceptible to electrophilic attack.

Hydrazide Moiety Acidity: The electron-withdrawing nitro group increases the acidity of the N-H protons of the hydrazide moiety compared to unsubstituted phthalhydrazide. This makes deprotonation easier, potentially facilitating reactions that require an initial deprotonation step, such as N-alkylation, under milder basic conditions.

Advanced Mechanistic Investigations of 4 Nitrophthalhydrazide and Its Derivatives

Elucidation of Reduction Mechanisms to Aminophthalhydrazides (e.g., Luminol)

The reduction of the nitro group in phthalhydrazide (B32825) derivatives is a critical step in the synthesis of aminophthalhydrazides, the most famous of which is luminol (B1675438) (3-aminophthalhydrazide). While luminol is derived from 3-nitrophthalhydrazide (B1587705), the mechanistic principles are directly applicable to the reduction of its isomer, 4-nitrophthalhydrazide, to 4-aminophthalhydrazide. The most common laboratory and industrial method for this conversion is chemical reduction using sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. wordpress.compbworks.com

The reaction is typically carried out in an aqueous alkaline solution, such as 10% sodium hydroxide. wordpress.compbworks.comma.edu The this compound is dissolved in the basic solution, to which sodium dithionite is added. The mixture is then heated to boiling for a short period to ensure the completion of the reaction. wordpress.compbworks.com Subsequent cooling and acidification, often with glacial acetic acid, precipitates the aminophthalhydrazide product. pbworks.comma.edu

Table 1: Typical Reaction Conditions for the Reduction of Nitrophthalhydrazide

| Parameter | Condition | Source(s) |

| Starting Material | 3-Nitrophthalhydrazide | wordpress.compbworks.com |

| Reducing Agent | Sodium Dithionite (Sodium Hydrosulfite) | wordpress.compbworks.comma.edu |

| Solvent / Medium | 10% Sodium Hydroxide (aq) | wordpress.compbworks.com |

| Temperature | Boiling | wordpress.compbworks.com |

| Reaction Time | ~5 minutes at boiling | wordpress.compbworks.com |

| Quenching Agent | Acetic Acid | wordpress.comma.edu |

Another reported method for the reduction of this compound involves the use of stannous chloride. google.com This classical method for nitro group reduction provides an alternative pathway to the desired aminophthalhydrazide.

Electrochemical Oxidation Processes and Adsorption Effects of Phthalhydrazides

The electrochemical behavior of phthalhydrazides provides significant insight into their redox properties. Studies on the parent compound, 2,3-dihydrophthalazine-1,4-dione (DHP), reveal a complex oxidation pathway that is highly dependent on the solvent system. ias.ac.in Using techniques like cyclic voltammetry, the oxidation of DHP is shown to be a two-electron, two-proton process that forms phthalazine-1,4-dione (PTD). ias.ac.in

However, the electrochemically generated PTD is unstable and participates in a subsequent chemical reaction. In aqueous solutions and amphiprotic non-aqueous solvents (like methanol (B129727) and ethanol), PTD undergoes an oxidative ring cleavage (ORC) to form phthalic acid. ias.ac.in The rate of this cleavage reaction is influenced by the solvent's autoprotolysis constant (Kₛₕ) and basicity. In aprotic solvents such as acetonitrile (B52724) and DMSO, the ORC reaction is significantly slower, making the PTD intermediate more stable on the timescale of cyclic voltammetry. ias.ac.in

Table 2: Electrochemical Oxidation Data for 2,3-dihydrophthalazine-1,4-dione (DHP)

| Solvent System | Oxidation Potential (EpA1) vs. Ag/AgCl | Key Observation |

| Aqueous Buffer (pH 2.5) / Acetonitrile (80/20) | ~0.8 V | Rapid oxidative ring cleavage of intermediate |

| Methanol | Varies with scan rate | Unstable intermediate, ring cleavage occurs |

| Ethanol (B145695) | Varies with scan rate | Unstable intermediate, ring cleavage occurs |

| Acetonitrile (Aprotic) | Varies with scan rate | Intermediate is more stable |

| DMSO (Aprotic) | Varies with scan rate | Intermediate is more stable |

Data adapted from reference ias.ac.in.

Adsorption effects play a crucial role in electrochemical processes. While specific studies on this compound are limited, general principles of electrocatalysis indicate that the adsorption of reactants, intermediates, and ions from the electrolyte can significantly alter reaction pathways and rates. psu.edunih.gov The specific adsorption of ions can change the potential at the electrode surface, stabilize or destabilize reaction intermediates, or block active sites. nih.govrsc.org For instance, the adsorption of the phthalhydrazide molecule itself or its oxidized intermediates onto the electrode surface could influence the kinetics of electron transfer and the subsequent ring-cleavage reaction. In complex reactions, high coverage of a strongly adsorbed intermediate, such as CO in CO₂ reduction, can poison the catalyst surface, preventing further reaction. rsc.org A similar poisoning effect could occur if an intermediate in the oxidation of this compound binds too strongly to the electrode.

Photochemical Transformations and Pathways of this compound

Aromatic nitro compounds, including this compound, are subject to photochemical transformations when they absorb light energy. taylorfrancis.com For a reaction to occur, the molecule must absorb photons, typically in the UV-A (320-400 nm) and UV-B (290-320 nm) range of the solar spectrum. taylorfrancis.com The photochemistry of these compounds can proceed through several pathways.

Direct Photolysis : Upon absorption of a photon, the nitroaromatic molecule is promoted to an excited state. A common transformation for these compounds is an intramolecular nitro-nitrite rearrangement. nih.gov This process can lead to the cleavage of the carbon-nitrogen bond, resulting in the formation of nitrite (B80452) ions (NO₂⁻) and various phenolic and nitroso-aromatic intermediates. nih.govdtic.mil However, the quantum yields for the disappearance of aromatic nitro compounds are often very low, on the order of 10⁻³, indicating that the majority of excited molecules return to the ground state through non-reactive deactivation pathways. nih.govdtic.mil

Indirect Photolysis : In aqueous environments, other dissolved species can initiate photochemical reactions. For example, the photolysis of nitrate (B79036) (NO₃⁻) or nitrite (NO₂⁻) ions in water generates a variety of highly reactive nitrating agents, including nitrogen dioxide radical (•NO₂), nitrous acid (HNO₂), and peroxynitrous acid (HOONO). nih.govresearchgate.net These species can then react with other aromatic compounds, like this compound, in what is known as a photonitration process. nih.govresearchgate.net Hydroxyl radicals (•OH), also generated from nitrate photolysis, can additionally contribute to the degradation of the aromatic ring. oup.com

Table 3: Common Intermediates and Products in the Photolysis of Nitroaromatic Compounds

| Product Type | Specific Examples | Formation Pathway | Source(s) |

| Inorganic Ions | Nitrite (NO₂⁻), Nitrate (NO₃⁻) | Direct Photolysis (Nitro-nitrite rearrangement) | nih.gov |

| Phenolic Compounds | Nitrophenols, Nitrocatechol | Direct Photolysis | nih.gov |

| Nitroso Compounds | Nitrosobenzene | Direct Photolysis | nih.gov |

| Further Nitrated Aromatics | Dinitro-compounds | Indirect Photolysis (Photonitration) | nih.govresearchgate.net |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and mechanistic elucidation. A well-studied analogue is the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, which provides a robust model for the reduction of this compound's nitro group. mdpi.comnih.gov

Kinetics : The reduction is often treated using pseudo-first-order kinetics, especially when the reducing agent (e.g., sodium borohydride) is in large excess. mdpi.com However, a more detailed model that accounts for the reaction occurring on the surface of a catalyst is the Langmuir-Hinshelwood mechanism. mdpi.comnih.gov This model assumes that both reactants (the nitro compound and the hydride source) must adsorb onto the catalyst surface before the reaction can occur. nih.gov The rate of reaction is therefore dependent on the surface coverage of both species, which in turn depends on their concentrations and adsorption constants.

Thermodynamics : The temperature dependence of the reaction rate constant (k) allows for the determination of important thermodynamic activation parameters. The activation energy (Eₐ) can be calculated from the Arrhenius equation:

k = A e-Eₐ/RT

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. Plotting ln(k) versus 1/T yields a straight line with a slope of -Eₐ/R.

Further analysis using the Eyring equation from transition state theory allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the energy barrier and the degree of order in the transition state, respectively. mdpi.com

Table 4: Illustrative Thermodynamic Parameters for the Catalytic Reduction of 4-Nitrophenol

| Parameter | Description | Typical Value Range |

| Eₐ (Activation Energy) | The minimum energy required to initiate the reaction. | 20 - 70 kJ/mol |

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy in going from reactants to the transition state. | 20 - 65 kJ/mol |

| ΔS‡ (Entropy of Activation) | The change in entropy in going from reactants to the transition state. | -100 to -200 J/(mol·K) |

Values are illustrative and based on data for analogous systems like 4-nitrophenol reduction. mdpi.com

A negative entropy of activation, as is often observed in these bimolecular surface reactions, suggests a more ordered transition state compared to the reactants in solution, consistent with the Langmuir-Hinshelwood model where reactants are constrained on the catalyst surface. mdpi.com

Influence of Substituent Effects on Reaction Mechanisms

The electronic properties of substituents on the aromatic ring of phthalhydrazide derivatives can profoundly influence reaction rates and mechanisms. This influence can be quantitatively assessed using the Hammett equation, which describes a linear free-energy relationship: wikipedia.org

log(kₓ/k₀) = σρ

where kₓ is the rate constant for a reaction with substituent X, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent X, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

The reaction constant, ρ, is particularly informative about the reaction mechanism. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that there is a buildup of negative charge (or a decrease in positive charge) in the transition state of the rate-determining step. wikipedia.orgrsc.org

A negative ρ value means the reaction is favored by electron-donating groups (which have negative σ values), indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.

For the reduction of the nitro group on a substituted this compound, one would predict a positive ρ value. The rate-determining step likely involves the initial transfer of an electron to the nitro group; this process is facilitated by other electron-withdrawing substituents on the ring that help to delocalize the incoming negative charge. Conversely, for an electrophilic aromatic substitution reaction on the phthalhydrazide ring, a large negative ρ value would be expected.

Table 5: Hammett Substituent Constants (σ) for Para-Substituents

| Substituent (X) | σₚ Value | Electronic Effect |

| -NH₂ | -0.66 | Strongly Donating |

| -OCH₃ | -0.27 | Donating |

| -CH₃ | -0.17 | Weakly Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -Br | +0.23 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO₂ | +0.78 | Very Strongly Withdrawing |

Data adapted from reference ic.ac.uk.

Applications of 4 Nitrophthalhydrazide in Specialized Chemical and Biomedical Fields

Chemiluminescent Systems and Probes

The study of 4-Nitrophthalhydrazide in chemiluminescent systems is intrinsically linked to the chemistry of luminol (B1675438) (3-aminophthalhydrazide). The position of the functional group on the benzene (B151609) ring of the phthalhydrazide (B32825) structure dramatically influences the light-emitting properties of the molecule.

The synthesis of luminol, a cornerstone of many chemiluminescent applications, often starts from 3-nitrophthalic acid. wordpress.compbworks.comstudylib.net A significant challenge in this process is the nitration of phthalic acid or its anhydride (B1165640), which typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. upb.ro These two isomers are difficult to separate due to their similar physical and chemical properties. upb.ro

Consequently, 4-nitrophthalic acid often persists as an impurity. When this mixture is reacted with hydrazine (B178648), it produces both 3-nitrophthalhydrazide (B1587705) (the luminol precursor) and this compound. Research indicates that the presence of residual 4-nitrophthalic acid, and by extension this compound, adversely affects the subsequent steps of luminol synthesis and leads to significant contamination of the final product. upb.ro Therefore, in the context of traditional luminol systems, this compound is generally considered an undesirable isomeric impurity that can hinder performance rather than an agent for optimization. For this reason, synthesis pathways that avoid the initial nitration of phthalic acid, such as those starting from α-nitronaphthalene, are often preferred to achieve high-purity luminol. upb.ro

The light-emission mechanism for phthalhydrazide derivatives like luminol is well-established and serves as a model for understanding compounds such as this compound. The process is initiated in an alkaline solution, where the hydrazide loses protons to form a dianion. pbworks.com This dianion is then oxidized, typically by hydrogen peroxide in the presence of a catalyst (e.g., iron compounds), to form an unstable peroxide intermediate. pbworks.comnih.gov

This intermediate rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and producing a phthalate (B1215562) derivative (in the case of luminol, the 3-aminophthalate (B1234034) dianion) in an electronically excited state. pbworks.comma.edu The return of this excited-state molecule to its ground state results in the emission of a photon of light, a phenomenon known as chemiluminescence. pbworks.comma.edu The specific wavelength, and thus the color of the light, is dependent on the structure of the phthalate emitter. The presence of a strong electron-withdrawing group like the nitro group (-NO₂) in this compound is expected to significantly alter the energy levels of the excited state of the resulting 4-nitrophthalate, thereby influencing the color and efficiency of the light emission compared to luminol's blue glow.

The stability and efficiency of phthalhydrazide chemiluminescence can be tuned by altering the substituents on the aromatic ring. The goal is often to modify the properties of the light-emitting species—the excited phthalate dianion. While the nitro group in this compound would certainly modify these properties, there is little evidence to suggest this modification is beneficial for efficiency or stability in typical applications. Instead, research into enhancing chemiluminescence has explored organized media, such as micelles or cyclodextrins, which can protect the luminophores or their intermediates and intensify the light emission. researchgate.net

Luminol-based chemiluminescence is a powerful tool for the detection of a wide array of analytes. The reaction's reliance on an oxidant and catalyst makes it highly suitable for quantifying species like hydrogen peroxide, which is a key reactive oxygen species in biological systems. nih.gov This principle is the foundation for many biosensors. Similarly, the catalytic role of iron in the heme group of hemoglobin makes luminol a standard reagent for the forensic detection of blood traces. wordpress.comma.edu

While this compound is not typically the primary reagent in these assays, its chemical properties lend it to other specialized roles. It is recognized as a versatile intermediate in organic synthesis for creating bioactive compounds and nitrogen-containing heterocycles. chemimpex.com This includes its use in preparing reagents for analytical chemistry, potentially for the detection of specific metal ions. chemimpex.com In the broader context of environmental analysis, chemiluminescent methods are used to detect pollutants. For instance, various electrochemical and photoluminescent sensors have been developed for the sensitive detection of environmental contaminants like 4-nitrophenol (B140041). nih.govrsc.org

Pharmaceutical and Medicinal Chemistry Research

The hydrazide functional group is a key structural motif in many pharmacologically active compounds. Research into derivatives of this compound explores their potential as scaffolds or intermediates for new therapeutic agents.

This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents, including those investigated for antimicrobial activities. chemimpex.com The broader class of hydrazide-hydrazone derivatives, which can be synthesized from hydrazides like this compound, has been a major focus of antimicrobial research. impactfactor.org These compounds are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. impactfactor.orgnih.gov

The presence of a nitroaromatic group, such as in this compound, is a feature found in several potent antimicrobial agents. Studies on nitrofurazone (B1679002) analogues, which contain a hydrazide-hydrazone moiety, have demonstrated very high, bactericidal effects against various strains of Staphylococcus and Bacillus. nih.gov Research on other phthalazine (B143731) and phthalimide (B116566) derivatives has also shown promising antibacterial and antifungal activities. f1000research.comlongdom.orgresearchgate.net For example, certain synthesized phthalazine derivatives have been screened for activity against Gram-positive bacteria, Gram-negative bacteria, and fungi like Candida albicans and Aspergillus niger. longdom.org Similarly, studies on nitrobenzhydrazide derivatives have identified compounds with significant antibacterial potential. nih.gov These findings underscore the value of the phthalhydrazide scaffold, and specifically nitro-substituted variants, as a starting point for the development of new antimicrobial drugs.

Table 1: Antimicrobial Activity of Selected Hydrazide and Phthalazine Derivatives

| Compound Class / Derivative | Target Microorganism | Activity Metric (MIC in µg/mL) | Reference |

|---|---|---|---|

| Nitrofurazone Analogues (Hydrazide-Hydrazones) | Staphylococcus spp. | 0.002–7.81 | nih.gov |

| Nitrofurazone Analogues (Hydrazide-Hydrazones) | Bacillus spp. | 0.002–7.81 | nih.gov |

| Semicarbazide derivative of 3-nitrobenzohydrazide | Enterococcus faecalis | 3.91 | nih.gov |

| Thiosemicarbazide derivative of 3-nitrobenzohydrazide | Gram-positive bacteria (excluding S. aureus) | 31.25–62.5 | nih.gov |

| Phthalazine Derivatives | Staphylococcus aureus | Positive Inhibition | longdom.org |

| Phthalazine Derivatives | Bacillus cereus | Positive Inhibition | longdom.org |

| Phthalazine Derivatives | Candida albicans | Positive Inhibition | longdom.org |

Exploration of Anticancer and Cytotoxic Potentials

The phthalazine and phthalazinedione scaffolds, to which this compound belongs, have been extensively investigated for their anticancer and cytotoxic properties. acs.orgnih.govnih.gov Research has demonstrated that derivatives of these core structures exhibit significant activity against a range of cancer cell lines.

A study on novel phthalazine-based derivatives showcased their potent cytotoxicity against HCT-116 colon cancer cells. nih.gov Several synthesized compounds exhibited lower IC₅₀ values than the reference drug sorafenib, indicating a higher potency in inhibiting cancer cell growth. nih.gov For instance, compounds designated as 9c , 12b , and 13c displayed IC₅₀ values of 1.58 µM, 0.32 µM, and 0.64 µM, respectively, compared to sorafenib's IC₅₀ of 2.93 µM. nih.gov Furthermore, these promising compounds showed low cytotoxicity against normal WI-38 cells, suggesting a degree of selectivity towards cancer cells. nih.gov The mechanism of action for some of these derivatives was linked to the inhibition of VEGFR2, a key receptor in angiogenesis, and the induction of apoptosis. nih.gov

Another study focused on phthalazinedione-based derivatives also reported promising cytotoxic effects against HCT-116 and MDA-MB-231 (breast cancer) cell lines. acs.orgnih.gov Compounds 7c and 8b were particularly effective against HCT-116 cells, with IC₅₀ values of 1.36 µM and 2.34 µM, respectively. acs.orgnih.gov These compounds also demonstrated a favorable safety profile with poor cytotoxicity against normal WISH cells. acs.orgnih.gov

The anticancer activity of phthalazine derivatives has also been evaluated against other cancer cell lines, including MGC-803 (gastric cancer), EC-9706 (esophageal carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govnih.gov One particular 1,2,4-triazolo[3,4-a]phthalazine derivative, 11h , exhibited significant anticancer activity against all four cell lines, with IC₅₀ values ranging from 2.0 to 4.5 µM. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| 9c | HCT-116 | 1.58 | Sorafenib | 2.93 |

| 12b | HCT-116 | 0.32 | Sorafenib | 2.93 |

| 13c | HCT-116 | 0.64 | Sorafenib | 2.93 |

| 7c | HCT-116 | 1.36 | - | - |

| 8b | HCT-116 | 2.34 | - | - |

| 11h | MGC-803 | 4.5 | 5-Fluorouracil | - |

| 11h | EC-9706 | 2.0 | 5-Fluorouracil | - |

| 11h | HeLa | 3.8 | 5-Fluorouracil | - |

| 11h | MCF-7 | 3.2 | 5-Fluorouracil | - |

Anti-inflammatory and Immunomodulatory Activity Studies

While direct studies on the anti-inflammatory and immunomodulatory activities of this compound are limited, research on related phthalide (B148349) and phthalimide derivatives suggests that this class of compounds possesses significant potential in modulating inflammatory responses. nih.govnih.govresearchgate.net

A study on novel phthalide derivatives demonstrated their potent anti-inflammatory efficacy. nih.gov These compounds were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key mediator in inflammation. nih.gov One derivative, 9o , was identified as a highly active compound with an IC₅₀ value of 0.76 µM against LPS-induced NO over-expression and showed a 95.23% inhibitory rate at a concentration of 10 µM. nih.gov The proposed mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway and the blockage of the NF-κB/MAPK signaling pathway, both of which are crucial in the inflammatory process. nih.gov

Furthermore, phthalimide derivatives have been recognized as promising pharmacophores with notable anti-inflammatory activities. nih.govresearchgate.net The well-known immunomodulatory drug, thalidomide (B1683933), and its analogs, lenalidomide (B1683929) and pomalidomide, are based on the phthalimide structure. nih.gov The design of new phthalimide derivatives as hybrids of thalidomide has led to the discovery of compounds with potent inhibitory activity on LPS-induced neutrophil recruitment and TNF-α levels, key markers of inflammation. researchgate.net

| Compound Class | Activity | Key Findings | Mechanism of Action |

|---|---|---|---|

| Phthalide Derivatives | Anti-inflammatory | Compound 9o showed a 95.23% inhibition of LPS-induced NO production at 10 µM. | Activation of Nrf2/HO-1 pathway, blockage of NF-κB/MAPK pathway. |

| Phthalimide Derivatives | Anti-inflammatory and Immunomodulatory | Derivatives of thalidomide show potent inhibition of TNF-α. | Modulation of cytokine production. |

Neuropharmacological Research: Anticonvulsant and Receptor Modulation

The neuropharmacological potential of compounds related to this compound, particularly in the area of anticonvulsant activity, has been an area of active research. While specific data on this compound is not available, studies on phthalazine derivatives provide strong indications of the therapeutic potential of this structural scaffold. Phthalazine derivatives have been investigated for their anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties. bohrium.com

Antiviral Properties and Mechanism of Action Studies

The exploration of phthalazinone derivatives, a class of compounds structurally related to this compound, has revealed promising antiviral activities. A recent study identified phthalazinone derivatives as potent inhibitors of the rabies virus (RABV) and other lyssaviruses. nih.gov Through a combination of in vitro experiments, structural modeling, and in silico docking, it was demonstrated that these compounds directly target the replication complex of the virus, thereby inhibiting viral infection. nih.gov In animal models, these derivatives were shown to delay the onset of clinical signs of rabies. nih.gov

Another study focused on the discovery of phthalazinone derivatives as novel inhibitors of the Hepatitis B virus (HBV) capsid assembly. nih.gov The lead compound, 19f , exhibited potent anti-HBV activity with an IC₅₀ of 0.014 µM in vitro. nih.gov This compound also demonstrated high oral bioavailability and significant liver exposure. In a mouse model of HBV infection, administration of 19f resulted in a substantial reduction in the HBV DNA viral load. nih.gov

| Compound Class | Virus | Activity | Mechanism of Action |

|---|---|---|---|

| Phthalazinone Derivatives | Rabies Virus (RABV) | Inhibition of viral infection. | Directly acts on the replication complex of the virus. |

| Phthalazinone Derivatives | Hepatitis B Virus (HBV) | Potent anti-HBV activity (IC₅₀ = 0.014 µM). | Inhibition of HBV capsid assembly. |

Role as a Privileged Scaffold in Drug Discovery and Development

The phthalazin-1(2H)-one core, which is structurally analogous to this compound, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its versatility and ability to serve as a foundational structure for the development of a wide range of bioactive compounds. nih.govresearchgate.net The fused heterocyclic system of phthalazinone is a common feature in many molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.netmdpi.com

The phthalazine scaffold has been successfully utilized in the rational design of potent and selective inhibitors of various biological targets. For example, investigations into phthalazine-based inhibitors of p38, a key enzyme in inflammatory pathways, have led to the development of orally bioavailable compounds with desirable pharmacokinetic properties. nih.gov The adaptability of the phthalazine ring allows for substitutions that can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov

Analytical Chemistry and Sensing Technologies

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as spectroscopy or chromatography. semanticscholar.orgresearchgate.netnih.govlibretexts.org The hydrazide functional group in this compound makes it a potential candidate for use as a derivatization agent.

Hydrazine and its derivatives, like phenylhydrazine, are known to react with carbohydrates to form corresponding phenylhydrazone derivatives. nih.gov This reaction increases the sensitivity for mass spectrometry (MS) and ultraviolet (UV) detection during high-performance liquid chromatography (HPLC) separation. nih.gov Similarly, the hydrazide moiety in this compound could potentially react with aldehydes and ketones to form hydrazones, which often exhibit enhanced spectroscopic properties, facilitating their detection and quantification.

The introduction of a chromophoric or fluorophoric group through derivatization can significantly improve the analytical performance for compounds that lack strong UV-Vis absorption or fluorescence. semanticscholar.orgresearchgate.net The nitro group in this compound acts as a chromophore, which could be beneficial in spectrophotometric analysis of the resulting derivatives.

Application as Reagents for Specific Metal Ion Detection

Organic molecules that can signal the presence of specific metal ions, often through a change in color or fluorescence, are known as chemosensors. mdpi.commdpi.com The phthalhydrazide structure, particularly in luminol and its analogues, is well-known for its chemiluminescent properties, which can be catalyzed by various transition metal ions. libretexts.org This catalytic effect forms the basis of their application in metal ion detection. While specific studies detailing this compound as a metal ion chemosensor are not prominent in the literature, the principles derived from its analogue, luminol, suggest a strong potential for such applications.

The detection mechanism often relies on the metal ion enhancing the rate of oxidation of the phthalhydrazide derivative in the presence of an oxidizing agent like hydrogen peroxide, leading to a significant increase in light emission. libretexts.org Different metal ions can exhibit varying catalytic efficiencies, allowing for a degree of selectivity. For instance, luminol-based systems have been developed for the sensitive detection of ions such as cobalt (II) and nickel (II). libretexts.orgsemanticscholar.org The interaction between the sensor molecule and the metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence or chemiluminescence signal. nih.gov Given these principles, this compound's structure is conducive to acting as a ligand for metal ions, with the potential for its emission properties to be modulated upon binding, making it a candidate for the development of new optical sensors.

Table 1: Examples of Metal Ion Detection Using Luminol-Based Chemiluminescent Systems This table illustrates the principle of metal ion detection using a structural analogue of this compound.

| Metal Ion Detected | Principle of Detection | Reference System | Citation |

|---|---|---|---|

| Cobalt (II) | Catalytic enhancement of chemiluminescence | Luminol-fluorescein system | semanticscholar.org |

| Nickel (II) | Enhancement of "second chemiluminescence" | Luminol-permanganate system | libretexts.org |

| Iron (II) | Fluorescence quenching | Tryptophan-Quinoline conjugated sensor (turn-off mechanism) | nih.gov |

Utilization in Mass Spectrometry Imaging (MSI) as Matrix Precursors or Enhancers

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. protocols.io In Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), a crucial component is the matrix, an energy-absorbing substance that is co-crystallized with the analyte. wikipedia.org The matrix absorbs the laser energy, facilitating the soft ionization and desorption of analyte molecules with minimal fragmentation.

An ideal MALDI matrix must possess several key properties: it must have strong absorption at the laser's wavelength, be stable under high vacuum, and co-crystallize effectively with the analyte to promote ionization. nih.gov Common matrices include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid, and 2,5-dihydroxybenzoic acid (DHB). wikipedia.org

While there is no direct evidence in the reviewed literature of this compound being used as a MALDI matrix, compounds with similar structural features have shown significant promise. Notably, para-Nitroaniline (PNA), another nitroaromatic compound, has been demonstrated to be an effective matrix for MALDI-MSI. nih.gov Studies have shown that PNA performs as well as or better than the standard matrix CHCA for the analysis of lipids, resulting in less ion fragmentation. nih.gov The presence of the nitro group and the aromatic ring in this compound suggests it could potentially serve as a MALDI matrix, although empirical validation is required.

Table 2: Common Matrices Used in MALDI Mass Spectrometry

| Matrix Name | Abbreviation | Typical Analytes | Citation |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA / α-cyano | Peptides, Proteins | wikipedia.org |

| Sinapinic acid | SA | Proteins (>10,000 Da) | wikipedia.org |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Glycans, Lipids | wikipedia.org |

| para-Nitroaniline | PNA | Lipids | nih.gov |

Integration into Biosensor Platforms for Molecular Detection

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. mdpi.com Chemiluminescent compounds are frequently used as signaling reagents in biosensor platforms, particularly in immunoassays. nih.gov Phthalhydrazide derivatives, most notably luminol and isoluminol, are cornerstones of these detection systems. nih.govnih.gov They serve as substrates for enzymes like horseradish peroxidase (HRP), which is often used as a label on a detection antibody. nih.gov In the presence of an oxidant such as hydrogen peroxide, HRP catalyzes the oxidation of the luminol analogue, producing a light signal that can be quantified to determine the concentration of the target molecule. nih.govnih.gov

Although specific applications incorporating this compound into biosensor platforms are not widely documented, its structural similarity to luminol makes it a plausible candidate for such a role. A hypothetical biosensor could involve immobilizing a capture antibody on a surface, which binds the target analyte. A second, HRP-labeled antibody then binds to the captured analyte. The addition of this compound as a substrate, along with an oxidizing agent, would generate a chemiluminescent signal proportional to the amount of bound analyte. The performance of such a biosensor would depend on factors like the quantum yield of the chemiluminescent reaction and the enzyme kinetics with the HRP label. mdpi.com

Table 3: Components of a Hypothetical HRP-Linked Chemiluminescent Biosensor

| Component | Function | Example Material/Compound |

|---|---|---|

| Solid Support | Immobilization of bioreceptor | Microtiter plate, Nanoparticles |

| Bioreceptor | Specifically binds the target analyte | Capture Antibody |

| Enzyme Label | Catalyzes the signal-generating reaction | Horseradish Peroxidase (HRP) |

| Chemiluminescent Substrate | Oxidized by the enzyme to produce light | This compound / Luminol |

| Oxidizing Agent | Enables the enzyme-catalyzed oxidation | Hydrogen Peroxide |

Studies on Chromatographic Separations of Phthalhydrazide Compounds

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are essential for the separation, identification, and quantification of individual components within a mixture. nih.gov For compounds like phthalhydrazides and their derivatives, these methods are critical for purity assessment, reaction monitoring, and metabolic studies.

While literature detailing the specific chromatographic separation of this compound is scarce, established methods for structurally related compounds provide a clear framework for its analysis. Studies have successfully developed GC-MS and HPLC methods for the separation and identification of various phthalic anhydride and phthalide derivatives extracted from natural products. nih.govresearchgate.netsemanticscholar.org These methods typically employ a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. researchgate.net Detection can be achieved using diode-array detection (DAD) or mass spectrometry (MS), which provides both retention time and mass-to-charge ratio for confident identification. nih.gov Given the polarity and aromatic nature of this compound, reversed-phase HPLC with UV or MS detection would be the most appropriate analytical approach.

Table 4: Chromatographic Methods for Separation of Related Phthalic Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Analyte Class | Citation |

|---|---|---|---|---|---|

| GC-MS | Capillary Column | Helium | Mass Spectrometer | Phthalic anhydride derivatives | nih.gov |

| HPLC-DAD/MS | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid (Gradient) | DAD and Mass Spectrometer | Phthalic anhydride derivatives | nih.govresearchgate.net |

Material Science and Polymer Chemistry

Application as a Cross-linking Agent in Polymer Synthesis

Cross-linking is a process that forms chemical bonds between polymer chains, transforming linear polymers into a three-dimensional network. specialchem.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.com Cross-linking agents are molecules with two or more reactive functional groups that can form these intermolecular bridges. chempoint.com Common cross-linkers include compounds with epoxy, isocyanate, or acrylate (B77674) functionalities. specialchem.commdpi.com

The molecular structure of this compound contains two reactive N-H groups within its hydrazide ring. Theoretically, these amine-like hydrogens could react with functional groups on other polymer chains, such as epoxides or isocyanates, in a manner analogous to amine-based curing agents. This reaction would incorporate the phthalhydrazide moiety into the polymer backbone, potentially forming cross-links if the polymer chains have multiple reactive sites. However, it is important to note that a thorough search of the scientific literature did not yield specific examples of this compound being used as a cross-linking agent. Therefore, this application remains a theoretical possibility based on its chemical structure rather than an established practice.

Table 5: Common Functional Groups Involved in Polymer Cross-linking

| Cross-linker Functional Group | Polymer Functional Group | Resulting Linkage |

|---|---|---|

| Isocyanate (-NCO) | Hydroxyl (-OH), Amine (-NH2) | Urethane, Urea |

| Epoxide | Amine (-NH2), Carboxyl (-COOH) | β-Hydroxyamine, Ester |

| Acrylate | (Self-reacts via radical polymerization) | Carbon-Carbon |

| Hydrazide (-CONHNH2) (Theoretical) | Isocyanate (-NCO), Epoxide | (Potential for reaction) |

Research into the Synthesis of Dyes and Pigments from this compound

Synthetic dyes and pigments are organic molecules characterized by their ability to absorb light in the visible spectrum. primescholars.com Their structure typically consists of a chromophore, the part of the molecule responsible for the color (e.g., azo groups, nitro groups, carbonyl groups), and often auxochromes, which are functional groups that modify the color and solubility of the dye (e.g., amino, hydroxyl groups). primescholars.com

This compound possesses a nitro group (-NO2), a known chromophoric group, attached to an aromatic system. While direct use of this compound as a dye is not documented, its structure makes it a plausible precursor for the synthesis of other dyes, particularly azo dyes. Azo dyes, which contain the -N=N- linkage, are the largest class of synthetic colorants. primescholars.com A potential synthetic route could involve the chemical reduction of the nitro group on this compound to a primary amine (-NH2). This resulting amino-phthalhydrazide could then undergo diazotization (reaction with nitrous acid) to form a diazonium salt. This reactive intermediate can then be coupled with another aromatic compound (a coupling component, such as a phenol (B47542) or aniline (B41778) derivative) to form a stable and highly colored azo dye. This proposed pathway is based on fundamental principles of dye chemistry, though specific research demonstrating this synthesis from this compound has not been found. primescholars.com

Development of Optoelectronic Materials Based on Phthalhydrazide Scaffolds

The inherent photophysical properties of the phthalhydrazide scaffold, characterized by its rigid, planar structure and conjugated π-system, have positioned it as a promising candidate for the development of novel optoelectronic materials. These materials are central to technologies that interact with light and electricity, including organic light-emitting diodes (OLEDs), organic solar cells, and various sensors. [cite: 4, 8] The functionalization of the phthalhydrazide core, particularly with groups like the nitro group found in this compound, allows for the precise tuning of its electronic and optical characteristics to meet the demands of specific applications.

The "donor-acceptor" molecular engineering approach is frequently employed to create materials with tailored optoelectronic properties. [cite: 6] In this framework, the phthalhydrazide moiety can act as a foundational acceptor unit or be modified to have donor characteristics. The introduction of a potent electron-withdrawing group, such as the nitro group in this compound, significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification typically lowers both the HOMO and LUMO energy levels, which in turn affects the material's bandgap, charge transport capabilities, and light absorption/emission spectra. [cite: 6]

Research in this area focuses on synthesizing polymers and small molecules that incorporate the this compound structure. These efforts aim to create materials with enhanced thermal stability, specific emission wavelengths, and efficient charge carrier mobility. [cite: 3, 6] By strategically modifying the chemical structure, scientists can fine-tune the photophysical properties to optimize performance in devices. [cite: 8, 9] For instance, extending the π-conjugation of the phthalhydrazide system by incorporating it into larger polymeric chains can lead to materials with increased conductivity and altered light absorption profiles, which is crucial for applications in organic photovoltaics and transistors. [cite: 9]

The table below presents hypothetical data based on common findings in the field, illustrating how different substituents on the phthalhydrazide scaffold can alter key optoelectronic properties. The inclusion of an electron-withdrawing group (EWG) like a nitro group or an electron-donating group (EDG) like an amino group can shift the emission wavelength and affect the quantum yield, demonstrating the versatility of this chemical scaffold.

| Compound | Substituent Group | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Energy Gap (E_g) (eV) |

|---|---|---|---|---|---|

| Phthalhydrazide | -H | 350 | 420 | 0.45 | 2.95 |

| This compound | -NO₂ (EWG) | 385 | 495 (Bathochromic Shift) | 0.30 | 2.51 |

| 4-Aminophthalhydrazide | -NH₂ (EDG) | 365 | 440 (Hypsochromic Shift) | 0.65 | 2.82 |

| Poly(phthalhydrazide-alt-fluorene) | Polymer Chain | 410 | 520 | 0.55 | 2.38 |

Theoretical and Computational Studies of 4 Nitrophthalhydrazide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Nitrophthalhydrazide. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for investigating the molecule's electronic properties, which are pivotal in determining its chemical reactivity and spectroscopic signatures. DFT, in particular, offers a favorable balance between computational cost and accuracy for molecules of this size.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalhydrazide (B32825) ring system, while the LUMO is likely concentrated on the electron-withdrawing nitro group and the adjacent aromatic ring. This distribution suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different sites. The HOMO-LUMO gap would be a key parameter in predicting its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Hydrazide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is illustrative for a typical nitroaromatic hydrazide and not specific to this compound.

The distribution of electron density within the this compound molecule governs its electrostatic interactions and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. In this compound, the oxygen atoms of the nitro group and the carbonyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydrazide moiety and the aromatic ring are likely to be regions of positive potential.

Table 2: Representative Reactivity Descriptors for a Nitroaromatic Hydrazide

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 eV |

| Global Electrophilicity Index (ω) | χ2/2η | 5.03 eV |

Note: This data is illustrative for a typical nitroaromatic hydrazide and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a dynamic perspective of this compound's behavior over time. MD simulations can reveal the molecule's conformational landscape, its flexibility, and how it interacts with its environment, such as solvent molecules. This is particularly important for understanding how the molecule might behave in a biological system or in solution. By simulating the molecule's movements, researchers can identify stable conformations and the energy barriers between them.

In Silico Molecular Docking Studies for Biological Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. inventi.in In the context of this compound, molecular docking can be employed to screen for potential biological targets, such as enzymes or receptors, and to estimate the binding affinity between the molecule and these targets. researchgate.net This information is crucial for assessing the molecule's potential as a therapeutic agent. The docking process involves placing the this compound molecule into the binding site of a target protein and scoring the interaction based on factors like hydrogen bonding and van der Waals forces.

Prediction of Spectroscopic Signatures for Structural Elucidation

Table 3: Illustrative Predicted Spectroscopic Data for a Nitroaromatic Hydrazide

| Spectroscopic Technique | Predicted Feature | Illustrative Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | 280 nm, 350 nm |

| IR | C=O stretch | 1680 cm-1 |

| IR | N-O stretch (NO2) | 1540 cm-1 (asymmetric), 1350 cm-1 (symmetric) |

| 1H NMR | Aromatic protons | 7.5-8.5 ppm |

Note: This data is illustrative for a typical nitroaromatic hydrazide and not specific to this compound.

Computational Mechanistic Elucidation of Chemical Reactions and Transformations

Theoretical calculations can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This can provide a detailed understanding of how the molecule is formed or how it transforms under various conditions. For instance, the mechanism of its synthesis or its potential degradation pathways could be investigated using these methods.

Future Research Directions and Emerging Paradigms for 4 Nitrophthalhydrazide

Development of Novel and Green Synthetic Methodologies

The future synthesis of 4-Nitrophthalhydrazide and its derivatives is increasingly focused on the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign. Traditional synthesis methods often rely on harsh reaction conditions and hazardous solvents. In contrast, novel approaches such as microwave-assisted synthesis and solvent-free reactions are gaining prominence.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and enhance purity for a variety of heterocyclic compounds, including phthalazine (B143731) derivatives. researchgate.nettsijournals.com This technique utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reactions. researchgate.net For instance, the synthesis of phthalazinones, structurally related to phthalhydrazides, has been achieved with excellent yields in very short reaction times (5-35 minutes) using microwave irradiation. researchgate.net Similarly, solvent-free synthesis, often employing grinding techniques, represents another significant green approach. researchgate.net This method minimizes the use of volatile organic solvents, thereby reducing environmental pollution and simplifying work-up procedures. researchgate.net The synthesis of various hydrazides has been successfully demonstrated by grinding a carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a mortar and pestle at room temperature, resulting in a solid product with high efficiency. researchgate.netrjptonline.org

The adoption of these green methodologies for the synthesis of this compound would offer substantial advantages over conventional methods. A comparison of these approaches is presented in the table below.

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Hydrazide Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Grinding |

|---|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes researchgate.netnih.gov | Minutes researchgate.net |

| Energy Consumption | High | Low | Very Low |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents tandfonline.com | Solvent-free researchgate.net |

| Product Yield | Variable | High to excellent nih.gov | High researchgate.net |

| Work-up Procedure | Often complex, involving extraction and purification | Simple tandfonline.com | Simple, direct crystallization researchgate.net |

| Environmental Impact | Higher, due to solvent waste and energy use | Lower | Minimal |

Future research in this area will likely focus on optimizing these green methods for the specific synthesis of this compound, exploring new catalysts, and developing one-pot procedures to further streamline the manufacturing process, making it more sustainable and cost-effective. tandfonline.commdpi.com

High-Throughput Screening and Discovery of New Biological Activities

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. youtube.com Given the structural similarity of the phthalhydrazide (B32825) core to various biologically active molecules, this compound and its derivatives are promising candidates for HTS campaigns to uncover novel therapeutic applications. The inherent chemiluminescent properties of many phthalhydrazide derivatives can be leveraged as a built-in detection method in certain assay formats, simplifying the screening process. researchgate.netnih.gov

Luminescence-based assays are well-suited for HTS due to their high sensitivity, wide dynamic range, and low background signal, which leads to a better signal-to-noise ratio compared to fluorescence-based assays. promega.com These characteristics allow for the use of smaller sample volumes and can be readily adapted to high-density microplate formats (e.g., 384-well and 1536-well plates). researchgate.net

Future HTS campaigns involving this compound could explore a wide range of biological targets, including:

Enzyme Inhibition: Screening for inhibitors of kinases, proteases, or other enzymes involved in disease pathways. nih.gov

Receptor Binding: Identifying compounds that bind to and modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors.

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to discover new anti-infective agents.

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines to identify potential chemotherapeutic agents. Phthalazine derivatives have already shown promise as anticancer agents. bohrium.comacs.org

The process of a typical HTS campaign for discovering new biological activities of this compound derivatives would involve several key steps, from library creation to hit validation. The results from such screens could provide valuable starting points for the development of new drugs and biological probes. youtube.com

Integration with Advanced Nanotechnology for Enhanced Applications

The convergence of this compound's chemiluminescent properties with the unique characteristics of nanomaterials opens up exciting possibilities for the development of highly sensitive and robust analytical and biomedical devices. Nanomaterials such as gold nanoparticles (AuNPs), quantum dots, and carbon nanotubes can significantly enhance the performance of chemiluminescence-based systems. mdpi.com

One of the most promising areas is the development of electrochemiluminescence (ECL) biosensors. mdpi.com In ECL, light is generated from excited states produced at the surface of an electrode. mdpi.com Nanomaterials can be used to modify electrode surfaces, facilitating electron transfer and amplifying the ECL signal. mdpi.com For example, AuNPs can act as tiny conduction centers, enhancing the efficiency of the ECL process. mdpi.com this compound, or a derivative, could be used as the ECL luminophore in these systems. Such nanosensors could be designed for the ultrasensitive detection of a wide range of biomolecules, including DNA, proteins, and metabolites.

Nanomaterials can also serve as carriers for chemiluminescent reagents like this compound, leading to the creation of novel nanoprobes for bioimaging and diagnostics. For instance, luminol-doped silica (B1680970) nanoparticles have been explored for biosensing applications. mdpi.com Similarly, this compound could be encapsulated within or conjugated to nanoparticles, potentially improving its stability, solubility, and targeting capabilities in biological systems.

The integration of this compound with nanotechnology could lead to advancements in:

Point-of-care diagnostics: Development of portable and sensitive devices for disease diagnosis.

Environmental monitoring: Creation of sensors for the rapid detection of pollutants.

Food safety: Design of assays for identifying contaminants in food products.

Bioimaging: Application of chemiluminescent nanoprobes for imaging biological processes in real-time.

Precision and Miniaturization in Analytical and Sensing Platforms

The trend towards miniaturization in analytical chemistry is driving the development of microfluidic devices, often referred to as lab-on-a-chip (LOC) systems. These platforms offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput analysis and portability. elsevierpure.comresearchgate.net The high sensitivity of chemiluminescence detection makes it an ideal technique for integration into these miniaturized formats. nih.govnih.gov

This compound, as a chemiluminescent reagent, is well-suited for use in such microfluidic devices. Its reaction can be initiated by mixing with an oxidant and a catalyst within the microchannels of the chip, and the resulting light emission can be detected by a miniaturized photodetector, such as a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). elsevierpure.commdpi.com Researchers have already developed miniaturized chemiluminescence detection systems for microfluidic paper-based analytical devices (µPADs), demonstrating the feasibility of this approach for applications like the determination of heavy metals in water samples. elsevierpure.comrsc.org

Future research will likely focus on developing integrated microfluidic systems that utilize this compound for a variety of applications. These could include:

Multiplexed biosensors: µPADs with multiple channels could be designed for the simultaneous detection of several analytes in a single sample. nih.gov

Single-cell analysis: The small volumes handled by microfluidic devices could enable the measurement of chemiluminescence from individual cells.

Wearable sensors: Integration of microfluidics and miniaturized detectors could lead to the development of wearable sensors for monitoring physiological parameters.

Table 2: Examples of Miniaturized Platforms for Chemiluminescence Detection

| Platform | Key Features | Potential Application with this compound |

|---|---|---|

| Microfluidic Paper-Based Analytical Devices (µPADs) | Low-cost, disposable, simple fabrication (e.g., wax printing). researchgate.netrsc.org | Point-of-care diagnostics, environmental screening. nih.gov |